molecular formula C21H19F3N2O4 B11600420 Ethyl 4-[(2,4-dimethoxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 4-[(2,4-dimethoxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B11600420
M. Wt: 420.4 g/mol
InChI Key: PDNURBLYAHKCTL-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,4-dimethoxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups such as ethyl ester, dimethoxyphenyl, and trifluoromethyl. The presence of these groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2,4-dimethoxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of Substituents: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring.

    Esterification: The ethyl ester group is introduced through an esterification reaction, typically using ethanol and an acid catalyst.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,4-dimethoxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-[(2,4-dimethoxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2,4-dimethoxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[(2,4-dimethoxyphenyl)amino]-quinoline-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties.

    Methyl 4-[(2,4-dimethoxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate: Contains a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.

    4-[(2,4-Dimethoxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylic acid: The carboxylic acid derivative, which has different acidity and solubility properties.

Uniqueness

This compound is unique due to the combination of its functional groups, which impart specific chemical and physical properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the ethyl ester group influences its solubility and reactivity. These characteristics make it a valuable compound for various scientific applications.

Properties

Molecular Formula

C21H19F3N2O4

Molecular Weight

420.4 g/mol

IUPAC Name

ethyl 4-(2,4-dimethoxyanilino)-8-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C21H19F3N2O4/c1-4-30-20(27)14-11-25-19-13(6-5-7-15(19)21(22,23)24)18(14)26-16-9-8-12(28-2)10-17(16)29-3/h5-11H,4H2,1-3H3,(H,25,26)

InChI Key

PDNURBLYAHKCTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=C(C=C(C=C3)OC)OC)C=CC=C2C(F)(F)F

Origin of Product

United States

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